molecular formula C15H15N5O2S B13712356 3-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid

3-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid

Katalognummer: B13712356
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: AMZFIVZGZURFGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid is a specialty compound used primarily in proteomics research. It has the molecular formula C15H15N5O2S and a molecular weight of 329.38 . This compound is part of the purine family, which includes various biologically significant molecules.

Vorbereitungsmethoden

The synthetic routes for 3-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid typically involve the reaction of 6-amino-9-benzyl-9H-purine with a thiol-containing propanoic acid derivative. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .

Analyse Chemischer Reaktionen

3-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies involving enzyme interactions and protein modifications.

    Medicine: Research into potential therapeutic applications, such as targeting specific enzymes or pathways in disease models.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 3-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and biological outcomes. The exact pathways involved depend on the specific application and context of the research .

Eigenschaften

Molekularformel

C15H15N5O2S

Molekulargewicht

329.4 g/mol

IUPAC-Name

3-(6-amino-9-benzylpurin-8-yl)sulfanylpropanoic acid

InChI

InChI=1S/C15H15N5O2S/c16-13-12-14(18-9-17-13)20(8-10-4-2-1-3-5-10)15(19-12)23-7-6-11(21)22/h1-5,9H,6-8H2,(H,21,22)(H2,16,17,18)

InChI-Schlüssel

AMZFIVZGZURFGX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN2C3=NC=NC(=C3N=C2SCCC(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.